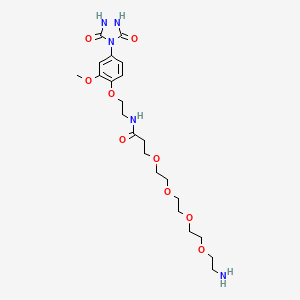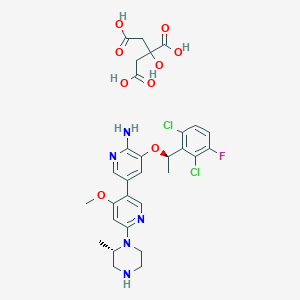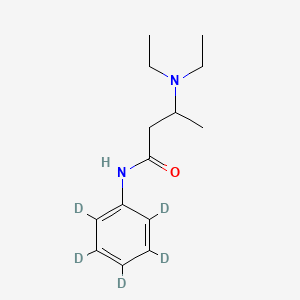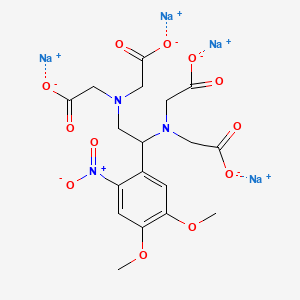
DM-Nitrophen (tertasodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DM-Nitrophen (tertasodium) is a caged calcium chelator that undergoes a significant and rapid decrease in calcium-binding affinity upon photolysisIt is commonly used in scientific research to study calcium signaling due to its ability to release calcium ions upon exposure to near-ultraviolet light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DM-Nitrophen (tertasodium) involves the reaction of 1,2-diaminoethane with 2-nitro-4,5-dimethoxybenzaldehyde to form the intermediate Schiff baseThe reaction conditions typically involve the use of reducing agents such as sodium borohydride and solvents like methanol .
Industrial Production Methods
Industrial production of DM-Nitrophen (tertasodium) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in solid form and stored under conditions that protect it from light and moisture to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
DM-Nitrophen (tertasodium) primarily undergoes photolysis, a reaction where the compound is cleaved upon exposure to near-ultraviolet light. This reaction results in the release of calcium ions, making it a valuable tool for studying calcium-dependent processes .
Common Reagents and Conditions
The photolysis of DM-Nitrophen (tertasodium) requires near-ultraviolet light as the primary reagent. The reaction is typically conducted in aqueous solutions where the compound is dissolved at concentrations suitable for the intended experimental setup .
Major Products Formed
The major product formed from the photolysis of DM-Nitrophen (tertasodium) is free calcium ions. This release of calcium ions can then be used to trigger various biochemical and physiological processes in experimental systems .
Scientific Research Applications
DM-Nitrophen (tertasodium) has a wide range of applications in scientific research:
Chemistry: Used as a caged calcium chelator to study calcium-dependent reactions and processes.
Biology: Employed in the study of calcium signaling pathways in cells and tissues.
Medicine: Utilized in research on calcium-related diseases and conditions, such as cardiac function and neurotransmitter release.
Industry: Applied in the development of calcium-sensitive materials and devices .
Mechanism of Action
The mechanism of action of DM-Nitrophen (tertasodium) involves its ability to bind calcium ions tightly in its caged form. Upon exposure to near-ultraviolet light, the compound undergoes photolysis, resulting in a rapid decrease in calcium-binding affinity and the release of free calcium ions. This release can then activate calcium-dependent pathways and processes in the experimental system .
Comparison with Similar Compounds
DM-Nitrophen (tertasodium) is unique in its rapid and significant decrease in calcium-binding affinity upon photolysis. Similar compounds include:
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid): Another calcium chelator but with different photolytic properties.
EDTA (ethylenediaminetetraacetic acid): A widely used chelator but does not undergo photolysis.
DMNP-EDTA (dimethoxynitrophenyl-ethylenediaminetetraacetic acid): Similar to DM-Nitrophen but with different binding affinities and photolytic properties
DM-Nitrophen (tertasodium) stands out due to its specific application in calcium signaling studies and its rapid response to photolysis, making it a valuable tool in various research fields.
Properties
Molecular Formula |
C18H19N3Na4O12 |
|---|---|
Molecular Weight |
561.3 g/mol |
IUPAC Name |
tetrasodium;2-[[2-[bis(carboxylatomethyl)amino]-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C18H23N3O12.4Na/c1-32-13-3-10(11(21(30)31)4-14(13)33-2)12(20(8-17(26)27)9-18(28)29)5-19(6-15(22)23)7-16(24)25;;;;/h3-4,12H,5-9H2,1-2H3,(H,22,23)(H,24,25)(H,26,27)(H,28,29);;;;/q;4*+1/p-4 |
InChI Key |
KCTLZBKLHCBAMY-UHFFFAOYSA-J |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])[N+](=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



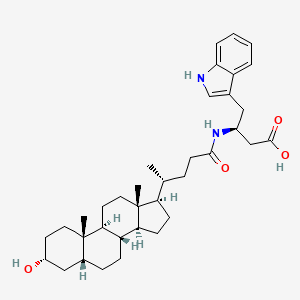
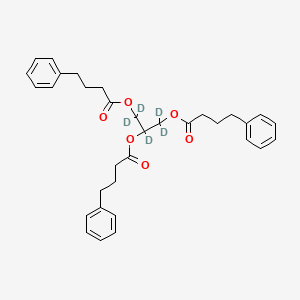


![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)

